Cas no 2097948-34-8 ((1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine)
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- F1907-2017
- 2097948-34-8
- AKOS026707401
- [1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl]methanamine
- (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
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- Inchi: 1S/C10H18N4/c1-8-5-10(13-12-8)14-4-2-3-9(6-11)7-14/h5,9H,2-4,6-7,11H2,1H3,(H,12,13)
- InChI Key: CQCHZAHDPREORJ-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C)NN=2)CCCC(CN)C1
Computed Properties
- Exact Mass: 194.153146591g/mol
- Monoisotopic Mass: 194.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.9Ų
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M132531-100mg |
(1-(5-Methyl-1h-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M132531-500mg |
(1-(5-Methyl-1h-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M132531-1g |
(1-(5-Methyl-1h-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-2017-0.25g |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-2017-0.5g |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-2017-1g |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-2017-2.5g |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-2017-5g |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-2017-10g |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine |
2097948-34-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
Chemical Profile of (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine and CAS No. 2097948-34-8
The compound identified by the CAS number 2097948-34-8 and the molecular formula (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine represents a significant area of interest in the field of pharmaceutical chemistry. This compound, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrazole and piperidine moieties in its structure suggests a unique set of chemical properties that make it a promising candidate for further exploration.
In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. Heterocyclic structures, such as those found in 1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine, are known for their diverse biological activities and have been extensively studied for their potential therapeutic effects. The pyrazole ring, in particular, is a versatile scaffold that has been incorporated into numerous pharmacologically active agents due to its ability to modulate various biological pathways.
The structural motif of (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine combines the rigidity of the pyrazole ring with the flexibility of the piperidine moiety. This combination not only enhances the compound's solubility and bioavailability but also allows for selective interactions with biological targets. The methyl group at the 5-position of the pyrazole ring further influences the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability.
Recent studies have highlighted the importance of optimizing heterocyclic compounds for improved pharmacokinetic profiles. The incorporation of functional groups that enhance metabolic stability while maintaining biological activity has been a key focus in drug development. In this context, (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine represents an interesting case study due to its potential to fulfill these criteria.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The pyrazole-piperidine framework has shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The ability to fine-tune the structure through modifications at different positions allows for the exploration of multiple biological targets simultaneously.
The synthesis of (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency. These techniques not only enhance the synthetic route but also contribute to the overall scalability of production.
In terms of biological activity, preliminary studies on (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine have revealed intriguing results. The compound has demonstrated interactions with enzymes and receptors that are implicated in various disease states. For instance, its ability to modulate enzyme activity in pathways associated with inflammation suggests potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacological profile of this compound is further enhanced by its favorable pharmacokinetic properties. Studies indicate that it exhibits good oral bioavailability and a reasonable half-life, which are critical factors for clinical efficacy. Additionally, its metabolic stability suggests that it can be effectively administered without significant degradation in vivo.
The use of computational modeling techniques has also played a crucial role in understanding the behavior of (1-(5-methyl-1H-pyrazol-3-ylo)piperidin - 3 - ylmethanamine). Molecular docking studies have been conducted to predict its binding interactions with target proteins, providing valuable insights into its mechanism of action. These computational approaches complement experimental data and facilitate the design of more refined derivatives with enhanced activity.
Future research directions for this compound include exploring its potential in preclinical models and conducting clinical trials to evaluate its safety and efficacy. The development of novel therapeutic agents requires a thorough understanding of their pharmacological properties, and (1-(5-methyl - 1H - pyrazol - 3 - yl)piperidin - 3 - ylmethanamine) holds promise as a candidate for further investigation.
In conclusion, (1-(5-methyl - 1H - pyrazol - 3 - yl)piperidin - 3 - ylmethanamine) is a structurally complex compound with significant potential in pharmaceutical applications. Its unique combination of chemical features makes it an attractive candidate for drug discovery, offering opportunities for development across multiple therapeutic areas. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play a vital role in advancing medical treatments.
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